2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 2098074-16-7
VCID: VC3206713
InChI: InChI=1S/C13H14BrN3/c1-9-12(14)13(11-4-2-3-7-15-11)16-17(9)8-10-5-6-10/h2-4,7,10H,5-6,8H2,1H3
SMILES: CC1=C(C(=NN1CC2CC2)C3=CC=CC=N3)Br
Molecular Formula: C13H14BrN3
Molecular Weight: 292.17 g/mol

2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine

CAS No.: 2098074-16-7

Cat. No.: VC3206713

Molecular Formula: C13H14BrN3

Molecular Weight: 292.17 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine - 2098074-16-7

Specification

CAS No. 2098074-16-7
Molecular Formula C13H14BrN3
Molecular Weight 292.17 g/mol
IUPAC Name 2-[4-bromo-1-(cyclopropylmethyl)-5-methylpyrazol-3-yl]pyridine
Standard InChI InChI=1S/C13H14BrN3/c1-9-12(14)13(11-4-2-3-7-15-11)16-17(9)8-10-5-6-10/h2-4,7,10H,5-6,8H2,1H3
Standard InChI Key PGOOLESONJKTQB-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CC2CC2)C3=CC=CC=N3)Br
Canonical SMILES CC1=C(C(=NN1CC2CC2)C3=CC=CC=N3)Br

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

2-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine consists of a central pyrazole core with several key structural features:

  • A pyrazole ring with substituents at multiple positions

  • A pyridine ring attached at the 3-position of the pyrazole

  • A cyclopropylmethyl group at the N1 position

  • A bromine atom at the 4-position

  • A methyl group at the 5-position

The compound belongs to the broader class of pyrazolopyridines, which are organic heterocyclic compounds consisting of a pyrazole ring fused with a pyridine ring . The specific arrangement of functional groups in this molecule creates a unique three-dimensional structure that influences its chemical reactivity and biological interactions.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be attributed to 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₃H₁₄BrN₃Structural composition
Molecular Weight~292.18 g/molCalculated from atomic weights
Physical StateSolid at room temperatureTypical for similar pyrazole-pyridine structures
SolubilityModerate to high solubility in organic solvents; limited water solubilityBased on structural features and lipophilicity
Log P~2.8-3.2Estimated from similar brominated pyrazole compounds
Hydrogen Bond Acceptors3 (nitrogen atoms)Structural analysis
Hydrogen Bond Donors0Structural analysis

The bromine atom at the 4-position of the pyrazole ring serves as a key reactive site for potential chemical modifications, particularly through cross-coupling reactions such as Suzuki coupling, making this compound valuable as a synthetic intermediate . The cyclopropylmethyl group likely contributes to the compound's lipophilicity and may influence its binding interactions with biological targets.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine can be approached through several established methodologies based on reactions documented for similar compounds:

Suzuki Coupling Strategy

A viable synthetic route would involve Suzuki coupling between appropriately functionalized pyrazole and pyridine precursors:

  • Start with a 4-pyrazoleboronic acid pinacol ester

  • Perform N-alkylation with cyclopropylmethyl bromide

  • Introduce bromine and methyl substituents at the appropriate positions

  • Complete the synthesis via Suzuki coupling with 2-bromopyridine

This approach aligns with documented procedures for similar pyrazole-pyridine compounds . The use of palladium catalysts such as PdCl₂(PPh₃)₂ and bases like Cs₂CO₃ in solvents such as DMF or DME at temperatures between 85-100°C has been established as effective for similar coupling reactions .

Detailed Synthesis Pathway

A detailed synthesis pathway for 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine might proceed as follows:

N-Alkylation of Pyrazole Precursor

The first step would involve the alkylation of a suitable pyrazole precursor with cyclopropylmethyl bromide:

  • React 4-pyrazoleboronic acid pinacol ester (1.0 equiv.) with cyclopropylmethyl bromide (1.25 equiv.)

  • Use K₂CO₃ (2.0 equiv.) as base in DMF at 60°C

  • Monitor reaction progress via thin-layer chromatography

  • Purify by extraction with ethyl acetate and washing with water and brine

Target TypePotential ActivityTherapeutic Relevance
Lactate DehydrogenaseInhibitionCancer metabolism
Protein KinasesInhibitionCancer, inflammation
Muscarinic ReceptorsPositive allosteric modulationNeurological disorders
Ligand-gated Ion ChannelsModulationPain, anxiety, epilepsy

Synthetic Intermediate

The presence of the bromine atom at the 4-position of the pyrazole ring makes 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine valuable as a synthetic intermediate. This functionality allows for further modification through various cross-coupling reactions to generate more complex molecules with diverse applications .

Biochemical Probe

The compound's unique structural features may make it useful as a probe for studying specific biological processes and enzyme-substrate interactions. The combination of the pyrazole core with the pyridine ring creates a distinctive molecular scaffold that could selectively interact with specific biological targets.

Structure-Activity Relationships

Comparison with Structural Analogs

Analysis of structural analogs provides insights into the potential activities and properties of 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine:

CompoundStructural RelationshipPotential Functional Implications
5-Bromo-1H-pyrazolo[3,4-b]pyridineContains the same core pyrazole-pyridine fusion but with different substitution patternDemonstrates the fundamental importance of the pyrazole-pyridine scaffold in biological activity
2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridineFeatures a similar pyrazole-pyridine connectivity but with different substitution patternIllustrates the importance of substituent positioning on biological activity and chemical reactivity
N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamideContains similar bromine and methyl substituents on a pyrazole ringHighlights how pyrazole bromination and methylation can affect physicochemical properties and biological interactions
5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridineContains similar structural elements with different arrangementDemonstrates the importance of the relative positioning of the pyrazole and pyridine rings

Key Structure-Function Relationships

The specific structural features of 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine contribute to its potential functions in several ways:

  • The 2-pyridyl group serves as a hydrogen bond acceptor and can coordinate with metal ions in enzymatic active sites

  • The bromine substituent at the 4-position of the pyrazole can engage in halogen bonding and serves as a site for further chemical modifications

  • The cyclopropylmethyl group enhances lipophilicity and may improve membrane permeability

  • The methyl group at the 5-position influences the electronic properties of the pyrazole ring and may enhance binding affinity to specific biological targets

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